4-Methyl-3-(pyridin-3-yl)benzoic acid
Overview
Description
4-Methyl-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where a methyl group and a pyridinyl group are substituted at the 4th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts to reduce costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyridinyl group can be reduced to a piperidinyl group using hydrogenation conditions with a palladium catalyst.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: 4-Carboxy-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Methyl-3-(piperidin-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyridin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridinyl group can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
4-Methyl-3-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridinyl group at the 2nd position.
4-Methyl-3-(pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
Uniqueness
4-Methyl-3-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different biological activities and applications compared to its isomers .
Properties
IUPAC Name |
4-methyl-3-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-5-10(13(15)16)7-12(9)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKELBKIQTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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